3-Ethyl-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione
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Overview
Description
3-ETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a tetrahydroquinazoline core substituted with an ethyl group and a nitrophenylmethyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with an amine to form an imine intermediate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl and nitrophenylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents such as potassium permanganate, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
3-ETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-ETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer processes, while the quinazoline core can interact with biological macromolecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share some structural similarities and exhibit comparable biological activities.
Indole Derivatives: These compounds also possess a fused ring system and are used in similar research applications.
Thiazole Hybrids: These compounds have a thiazole ring and are known for their diverse biological activities.
Uniqueness
What sets 3-ETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE apart is its specific combination of functional groups, which imparts unique chemical reactivity and biological properties.
Properties
CAS No. |
886155-40-4 |
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Molecular Formula |
C17H15N3O4 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
3-ethyl-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C17H15N3O4/c1-2-18-16(21)14-5-3-4-6-15(14)19(17(18)22)11-12-7-9-13(10-8-12)20(23)24/h3-10H,2,11H2,1H3 |
InChI Key |
LNQNZWFMHQKJNR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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